molecular formula C6H14Cl2N2O B1379757 5-Amino-1-methylpiperidin-2-one dihydrochloride CAS No. 1609400-96-5

5-Amino-1-methylpiperidin-2-one dihydrochloride

Cat. No.: B1379757
CAS No.: 1609400-96-5
M. Wt: 201.09 g/mol
InChI Key: AEKSLRDYWGDCMN-UHFFFAOYSA-N
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Description

5-Amino-1-methylpiperidin-2-one dihydrochloride is a chemical compound with the molecular formula C6H13Cl2N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methylpiperidin-2-one dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methylpiperidin-2-one.

    Amination: The 1-methylpiperidin-2-one undergoes an amination reaction where an amino group is introduced at the 5-position of the piperidine ring. This can be achieved using reagents such as ammonia or amines under specific conditions.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions.

    Optimized Conditions: Employing optimized temperature, pressure, and pH conditions to maximize yield and purity.

    Purification: Implementing purification techniques such as crystallization or recrystallization to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methylpiperidin-2-one dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxo derivatives.

    Reduction: Can produce various amine derivatives.

    Substitution: Results in the formation of substituted piperidine derivatives.

Scientific Research Applications

5-Amino-1-methylpiperidin-2-one dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-1-methylpiperidin-2-one dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function.

    Pathway Modulation: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidin-2-one: Lacks the amino group at the 5-position.

    5-Amino-2-piperidone: Similar structure but without the methyl group.

    N-Methylpiperidine: A simpler piperidine derivative without the carbonyl group.

Uniqueness

5-Amino-1-methylpiperidin-2-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific endeavors.

Properties

IUPAC Name

5-amino-1-methylpiperidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKSLRDYWGDCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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